molecular formula C5H3F2NO2S B2793548 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid CAS No. 2248354-63-2

3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid

Cat. No.: B2793548
CAS No.: 2248354-63-2
M. Wt: 179.14
InChI Key: QCIYDNQGJYFWHV-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid is a heterocyclic compound featuring a thiazole ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and difluoromethylation, followed by purification to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, bases, and nucleophiles are used depending on the specific substitution reaction.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it may inhibit key enzymes in the metabolic pathways of fungi, leading to their death. The difluoromethyl group enhances the compound’s binding affinity and stability, making it more effective.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Comparison: 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to pyrazole, pyrrole, and thiophene derivatives

Properties

IUPAC Name

3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4(7)3-2(5(9)10)1-11-8-3/h1,4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYDNQGJYFWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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